4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,3-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-11-2-1-3-12(15(11)18)20-14(22)10-13(16(23)24)19-4-5-21-6-8-25-9-7-21/h1-3,13,19H,4-10H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPWHPOQBZIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes:
Formation of the dichlorophenyl intermediate: Starting with 2,3-dichloroaniline, it undergoes a reaction with a suitable acylating agent to form the dichlorophenyl intermediate.
Attachment of the morpholinoethyl group: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Formation of the butanoic acid backbone: The final step involves the reaction of the intermediate with a butanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro groups of the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Research indicates that 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of various cancer cell lines. Similar oxobutanoic acid derivatives have shown significant cytotoxic effects against lung cancer (A549), breast cancer (MCF7), and cervical cancer (HeLa) cells. The mechanisms include induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests applications in treating inflammatory diseases .
- Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes such as glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including cancer and neurodegenerative disorders .
Antitumor Activity
Several studies have highlighted the efficacy of this compound in preclinical models:
In these studies, the compound demonstrated significant cytotoxicity, indicating its potential as a therapeutic agent for various cancers.
Anti-inflammatory Properties
In vitro studies have shown that modifications to the amino acid side chains can lead to reduced production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo .
Mechanism of Action
The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not well-documented. based on its structure, it may interact with specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the morpholinoethyl group could interact with polar or charged residues.
Comparison with Similar Compounds
Structural Analogues of 4-Oxobutanoic Acid Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Functional and Pharmacological Implications
A. Halogen Substitution Patterns
- Target Compound (2,3-Dichlorophenyl): The 2,3-dichloro configuration may enhance binding to hydrophobic pockets in target proteins compared to mono-chloro (e.g., ) or 2,5-dichloro () analogues.
- Fluorophenyl vs.
B. Amino Group Modifications
- Morpholinoethylamino Group: The morpholine ring in the target compound likely improves water solubility and metabolic stability compared to sulfur-containing (e.g., mercaptomethyl in ) or methylidene () substituents.
- Dual Amino Substituents: The presence of amino groups at both 2- and 4-positions (target compound) may facilitate hydrogen bonding with biological targets, a feature absent in single-substituted analogues ().
C. Backbone and Stereochemistry
- Sulfanyl vs. Morpholinoethyl: Compounds with sulfanyl groups (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, whereas the morpholinoethyl group offers a rigid, hydrophilic moiety.
Biological Activity
4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzaldehyde with morpholinoethylamine and a suitable oxobutanoic acid precursor. The synthesis typically employs microwave irradiation to enhance yield and reduce reaction time. Characterization methods such as NMR and X-ray diffraction confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. In vitro assays demonstrate strong cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1) cell lines. The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Inhibition of Kinases : The compound shows promising inhibition efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in tumor growth and metastasis. This inhibition is comparable to that of established inhibitors like Sorafenib .
- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound leads to increased apoptotic cell death, as evidenced by enhanced Annexin V staining in treated cells compared to controls .
- Molecular Docking Studies : Computational docking studies suggest that the compound binds effectively to the active sites of EGFR and VEGFR-2, providing insights into its potential as a targeted therapy .
Antioxidant Activity
In addition to anticancer effects, this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several studies have investigated the biological activity of similar compounds with dichlorophenyl and morpholino groups:
- Study 1 : A derivative with a similar structure demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Study 2 : Another case study indicated that modifications in the side chains could enhance the anticancer activity, leading to ongoing research into structure-activity relationships .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what reaction conditions critically influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of 2,3-dichloroaniline with a keto-acid precursor (e.g., 4-oxobutanoic acid derivatives) via nucleophilic acyl substitution. Reaction conditions such as pH, temperature (e.g., 60–80°C), and catalysts (e.g., DCC for amide bond formation) are critical .
- Step 2 : Introduction of the morpholinoethylamine group via Michael addition or reductive amination. Solvent choice (e.g., DMF or THF) and reducing agents (e.g., NaBHCN) significantly affect regioselectivity .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key features confirm its identity?
- Methodological Answer :
- NMR : H NMR reveals aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl), morpholine protons (δ 3.4–3.7 ppm), and amide NH signals (δ 8.0–8.5 ppm). C NMR confirms carbonyl carbons (δ 170–175 ppm) .
- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~1720 cm (keto C=O) .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak (e.g., [M+H]) with accurate mass matching the theoretical formula .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., COX-2 or Kynurenine-3-hydroxylase) with substrate competition studies. Measure IC values via fluorometric or spectrophotometric methods .
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and values .
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., interactions with catalytic residues) .
Q. What computational approaches predict binding affinity and selectivity for biological receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., COX-2). Focus on hydrogen bonding with morpholine oxygen and hydrophobic contacts with dichlorophenyl .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å) in explicit solvent models .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity across analogs .
Data Analysis & Contradiction Resolution
Q. How should contradictory bioactivity data across studies be analyzed?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate studies under standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) to isolate cell-type-specific effects .
- Statistical Tools : Apply ANOVA or Bayesian inference to assess significance of variability between datasets .
Toxicity & Formulation
Q. What methodologies assess in vitro/in vivo toxicity profiles?
- Methodological Answer :
- In Vitro : MTT assays (IC > 50 µG/mL for NIH/3T3 fibroblasts) and Ames test for mutagenicity .
- In Vivo : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
Q. Which formulation strategies enhance solubility and bioavailability?
- Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility (e.g., >1 mg/mL) .
- Nanoparticle Encapsulation : PLGA nanoparticles (size < 200 nm) for sustained release in pharmacokinetic studies .
- Prodrug Design : Esterify the carboxylic acid group to increase membrane permeability, with enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
